methyl 3-(1,3-benzodioxol-5-yl)acrylate physical and chemical properties
methyl 3-(1,3-benzodioxol-5-yl)acrylate physical and chemical properties
Methyl 3-(1,3-benzodioxol-5-yl)acrylate: Physicochemical Profiling, Synthetic Utility, and Pharmacological Potential
Executive Summary
Methyl 3-(1,3-benzodioxol-5-yl)acrylate—commonly referred to in literature as methyl 3,4-methylenedioxycinnamate—is a highly versatile α,β-unsaturated ester. Functioning both as a bioactive secondary metabolite isolated from endophytic fungi and as a critical synthetic scaffold, this compound bridges the gap between natural product discovery and synthetic medicinal chemistry. As an Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic precursor. Its unique structural motif, featuring a 1,3-benzodioxole (methylenedioxy) ring conjugated to an acrylate system, makes it a prime candidate for developing complex aryltetralin lignans with potent anticancer properties, while natively exhibiting targeted antimycobacterial activity.
Physicochemical Properties & Structural Analytics
Understanding the baseline physicochemical properties of methyl 3-(1,3-benzodioxol-5-yl)acrylate is essential for predicting its solubility, reactivity, and pharmacokinetic behavior in biological assays. The lipophilicity (LogP ~1.60) indicates favorable membrane permeability, which is crucial for its intracellular antimycobacterial targets[1].
Table 1: Physicochemical and Identification Data
| Property | Value |
|---|---|
| IUPAC Name | Methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
| Common Synonyms | Methyl 3,4-methylenedioxycinnamate |
| CAS Registry Number | 40918-96-5 (E-isomer)[1] |
| PubChem CID | 736823[2] |
| Molecular Formula | C₁₁H₁₀O₄[1] |
| Molecular Weight | 206.195 g/mol [1] |
| LogP | 1.6015[1] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų[1] |
Natural Occurrence and Pharmacological Profile
In the realm of natural product discovery, endophytic fungi serve as an unparalleled reservoir of bioactive scaffolds. Methyl 3-(1,3-benzodioxol-5-yl)acrylate is naturally synthesized by Biscogniauxia formosana (strain BCRC 33718), an endophytic fungus isolated from Cinnamomum sp.[3][4].
Antimycobacterial Activity: The compound exhibits targeted pharmacological activity against Mycobacterium tuberculosis strain H37Rv, demonstrating a Minimum Inhibitory Concentration (MIC) of 58.2 µg/mL[5]. The presence of the 1,3-benzodioxole ring is hypothesized to enhance the lipophilicity of the cinnamate core, allowing it to penetrate the exceptionally thick, mycolic acid-rich cell wall of M. tuberculosis.
Caption: Workflow for the isolation and biological validation of methyl 3,4-methylenedioxycinnamate.
Synthetic Utility: A Gateway to Anticancer Lignans
Beyond its native bioactivity, methyl 3-(1,3-benzodioxol-5-yl)acrylate is highly valued in synthetic chemistry as a precursor for aryltetralin and arylnaphthalene lignans (e.g., podophyllotoxin analogs), which are renowned for their potent anticancer properties[6].
The synthetic journey requires two critical, chemoselective steps:
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Chemoselective Reduction: The methyl ester must be reduced to 3,4-methylenedioxycinnamyl alcohol. Diisobutylaluminum hydride (DIBAL-H) is utilized to selectively reduce the ester without saturating the α,β-unsaturated double bond[7].
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Steglich Esterification: The resulting alcohol is coupled with a cinnamic acid derivative. Traditional Fischer esterification yields a poor ~41% due to the acid-catalyzed cleavage of the sensitive 1,3-benzodioxole ring. By employing the Steglich esterification (using DCC and DMAP under mild, neutral conditions), yields are drastically improved to a near-quantitative 98%[6][8]. The resulting cinnamyl cinnamate ester then undergoes an Intramolecular Diels-Alder (IMDA) reaction to form the complex lignan scaffold[6].
Caption: Synthetic pathway from methyl 3-(1,3-benzodioxol-5-yl)acrylate to anticancer lignans.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol A: Chemoselective Reduction to 3,4-Methylenedioxycinnamyl Alcohol
Causality: DIBAL-H is chosen over LiAlH₄ to strictly prevent the over-reduction of the conjugated alkene, which is an absolute requirement for the downstream Diels-Alder cycloaddition.
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Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 eq of methyl 3-(1,3-benzodioxol-5-yl)acrylate in anhydrous THF (0.2 M).
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Temperature Control: Submerge the flask in a dry ice/acetone bath to reach -78°C. Causality: Cryogenic temperatures suppress 1,4-conjugate reduction, enforcing 1,2-addition to the ester carbonyl.
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Reagent Addition: Add DIBAL-H (2.2 eq, 1.0 M in hexanes) dropwise via a syringe pump over 30 minutes to prevent localized exothermic spikes.
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Validation Checkpoint (TLC): After 2 hours, quench a 10 µL aliquot in wet ether. Run TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (higher Rf) and the appearance of a highly UV-active lower Rf spot validates the reduction.
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Quenching: Slowly add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature for 2 hours. Causality: Aluminum salts form stubborn emulsions; Rochelle's salt chelates the aluminum, yielding two distinct, easily separable layers.
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Isolation: Extract with EtOAc (3x), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Steglich Esterification for Lignan Precursors
Causality: Utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) allows esterification at room temperature without strong acids, protecting the acid-labile methylenedioxy bridge and boosting yields to ~98%[8].
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Preparation: In a dry flask, dissolve 3,4-methylenedioxycinnamyl alcohol (1.0 eq) and the target substituted cinnamic acid (1.1 eq) in anhydrous Dichloromethane (DCM).
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Catalysis: Add DMAP (0.1 eq). Cool the mixture to 0°C using an ice bath.
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Coupling: Add DCC (1.1 eq) portion-wise. Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which DMAP readily attacks to form a highly reactive acylpyridinium species, driving the esterification forward.
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Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form. The presence of dense DCU is a visual self-validation that the coupling has occurred.
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Purification: Filter the mixture through a Celite pad to remove DCU. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Purify via flash column chromatography to isolate the cinnamyl cinnamate ester.
References
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Secondary Metabolites of Biscogniauxia: Distribution, Chemical Diversity, Bioactivity, and Implications of the Occurrence - PMC. nih.gov. Available at:[Link]
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CAS#:40918-96-5 | Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate. chemsrc.com. Available at:[Link]
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Phytochemical: methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate - CAPS. ncbs.res.in. Available at:[Link]
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Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for Lignan Synthesis. cmu.ac.th. Available at:[Link]
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Combinatorial synthesis of SSAO inhibitors using Sonogashira coupling: SAR of aryl propargylic amines - ResearchGate. researchgate.net. Available at:[Link]
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Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for Lignan Synthesis | Request PDF - ResearchGate. researchgate.net. Available at:[Link]
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